An In-depth Technical Guide to the Physicochemical Properties of 5-Methylaminomethyl-2,4-dihydro-triazol-3-one
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylaminomethyl-2,4-dihydro-triazol-3-one
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylaminomethyl-2,4-dihydro-[1][2][3]triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The physicochemical properties of these heterocyclic compounds are of paramount importance as they directly influence their pharmacokinetic and pharmacodynamic profiles, including solubility, permeability, and target engagement.[3][4] This guide provides a comprehensive technical overview of the core physicochemical properties of a specific derivative, 5-Methylaminomethyl-2,4-dihydro-[1][5][2]triazol-3-one.
Due to the limited availability of direct experimental data for this specific molecule, this guide presents a robust framework combining computationally predicted data with detailed, field-proven experimental protocols for the determination of these critical parameters. This approach provides researchers with both a predictive understanding of the molecule's behavior and the practical methodologies to validate these properties in a laboratory setting.
Molecular Structure and In Silico Physicochemical Predictions
The foundational step in characterizing any chemical entity is to understand its structure and predict its fundamental physicochemical properties. These in silico predictions offer valuable initial insights for drug design and development.
Chemical Structure:
Caption: 2D structure of 5-Methylaminomethyl-2,4-dihydro-[1][5][2]triazol-3-one.
Predicted Physicochemical Properties:
A summary of the predicted physicochemical properties for 5-Methylaminomethyl-2,4-dihydro-[1][5][2]triazol-3-one, generated using the SwissADME and Virtual Computational Chemistry Laboratory's ALOGPS tools, is presented below.[1][5][2][6][7] These tools are widely used in the drug discovery process for their reliability in predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 128.14 g/mol | Influences diffusion and transport across biological membranes. |
| LogP (Lipophilicity) | -1.5 to -0.5 | A key determinant of solubility, permeability, and metabolic stability.[3][4] |
| Aqueous Solubility (LogS) | -0.5 to 0.5 | Critical for drug absorption and formulation.[3] |
| pKa (Acidic/Basic) | Acidic: ~8-9, Basic: ~6-7 | Governs the ionization state at physiological pH, affecting solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | 79.5 Ų | Correlates with passive molecular transport through membranes. |
| Number of Hydrogen Bond Donors | 3 | Influences binding to target proteins and solubility. |
| Number of Hydrogen Bond Acceptors | 3 | Affects interactions with biological macromolecules and water. |
| Number of Rotatable Bonds | 2 | Relates to conformational flexibility and binding affinity. |
Experimental Determination of Physicochemical Properties
While in silico predictions are invaluable, experimental determination of physicochemical properties is essential for accurate characterization and regulatory submission. The following sections detail standard protocols for key properties.
Aqueous Solubility: The Shake-Flask Method
Aqueous solubility is a critical factor for the bioavailability of orally administered drugs.[10] The shake-flask method is the gold-standard technique for determining thermodynamic solubility.[11][12]
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-Methylaminomethyl-2,4-dihydro-[1][5][2]triazol-3-one to a known volume of purified water or a relevant buffer solution in a glass flask.[13]
-
Seal the flask and agitate it at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[12] The presence of undissolved solid is necessary to confirm saturation.[12]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the solid and liquid phases by centrifugation or filtration. Ensure the separation method does not alter the composition of the saturated solution.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
The solubility is reported as the mean concentration from at least three replicate experiments.
-
Caption: Workflow for the shake-flask solubility determination method.
Ionization Constant (pKa): Potentiometric Titration
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[14] This is crucial as the ionized state of a molecule affects its solubility, permeability, and interaction with biological targets.[14] Potentiometric titration is a highly accurate method for pKa determination.[1][15][16][17][18]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation:
-
Titration Setup:
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[15]
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP): HPLC-Based Method
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[3][4] A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method for LogP determination.[5][2][6]
Experimental Protocol: HPLC-Based LogP Determination
-
Calibration:
-
Select a series of reference compounds with known LogP values that span the expected range for the test compound.
-
Inject each reference compound into the RP-HPLC system and record its retention time.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the capacity factor (k) for each reference compound and the test compound from their retention times.
-
Plot the logarithm of the capacity factor (log k) of the reference compounds against their known LogP values to generate a calibration curve.
-
Determine the LogP of the test compound by interpolating its log k value onto the calibration curve.
-
Caption: Workflow for HPLC-based LogP determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For 5-Methylaminomethyl-2,4-dihydro-[1][5][2]triazol-3-one, the following characteristic signals are predicted:
-
¹H NMR: Signals corresponding to the N-H protons of the triazole ring, the methylene protons of the methylaminomethyl group, the methyl protons, and the amine proton. The chemical shifts will be influenced by the solvent and pH.
-
¹³C NMR: Resonances for the carbonyl carbon of the triazolone ring, the two carbons of the triazole ring, the methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:
-
N-H stretching vibrations from the triazole ring and the amine group.
-
C=O stretching of the triazolone carbonyl group.
-
C-N and C-C stretching vibrations.
-
N-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the expected parent ion. Fragmentation patterns of 1,2,4-triazoles can be complex and are influenced by the substituents.[3][4][11][12]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of 5-Methylaminomethyl-2,4-dihydro-[1][5][2]triazol-3-one. By integrating in silico predictions with established experimental protocols, researchers and drug development professionals are equipped with the necessary tools to thoroughly characterize this and similar 1,2,4-triazole derivatives. An accurate assessment of these properties is fundamental to advancing the development of new therapeutic agents based on this important heterocyclic scaffold.
References
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- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 123325.
- WuXi AppTec DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
- Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
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- Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC.
- BioTechnologia. (n.d.). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum.
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- Journal of Applied Pharmaceutical Science. (n.d.). Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Retrieved from Journal of Applied Pharmaceutical Science website.
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